(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Overview

Description

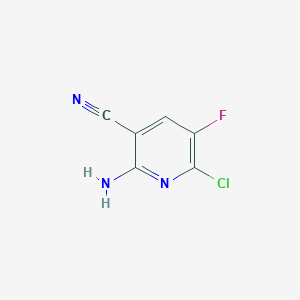

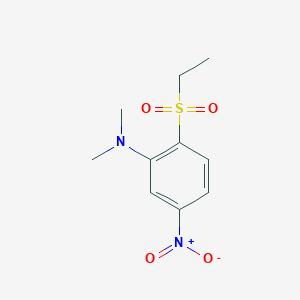

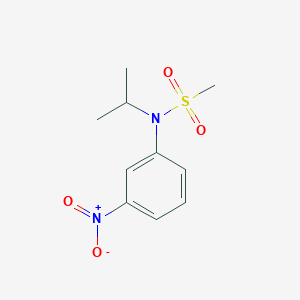

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, also known as OTBA, is a small molecule inhibitor that is widely used in scientific research. It is a thiazole-based compound that has been shown to be effective in inhibiting the activity of several enzymes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.

Scientific Research Applications

Anticancer Activity

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid: has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic potency against cancer cell lines. Specifically, these derivatives exhibited high activity against Panc-1 carcinoma cell lines, making them potential candidates for further investigation .

Antibacterial Properties

The thiazole moiety in this compound contributes to its antibacterial activity. Researchers have explored its potential as an antimicrobial agent, particularly against Gram-positive bacteria. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Anti-Inflammatory Effects

The isoxazole ring system has been associated with anti-inflammatory properties. By modifying the this compound scaffold, scientists aim to develop novel anti-inflammatory drugs. These derivatives may inhibit key enzymes involved in inflammation pathways .

Hypoglycemic Potential

Isoxazole derivatives have been investigated for their hypoglycemic effects. Researchers have explored the impact of this compound analogs on glucose metabolism and insulin sensitivity. These compounds may hold promise in managing diabetes .

Analgesic Properties

The isoxazole/pyrazole framework has been linked to analgesic activity. Scientists have synthesized derivatives of this compound and assessed their pain-relieving effects. These analogs may serve as potential candidates for novel analgesic drugs .

Anti-HIV Research

Isoxazole-based compounds have demonstrated anti-HIV activity. While this compound itself has not been extensively studied in this context, its derivatives could be explored further for their potential as anti-HIV agents .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the sars-cov-2 papain-like protease (plpro) . PLpro plays a crucial role in processing the viral polyprotein to produce the functional proteins necessary for viral replication .

Mode of Action

Similar compounds interact with their target (like plpro) via hydrogen bonding, forming a salt bridge, and π–π stacking . These interactions can inhibit the activity of the target protein, thereby preventing the virus from replicating .

Biochemical Pathways

Similar compounds that inhibit plpro would affect the viral replication pathway of sars-cov-2 .

Pharmacokinetics

Similar compounds designed using generative neural networks have been reported to have an excellent admet profile with good absorbability, high clearance, and low toxicity .

Result of Action

Similar compounds that inhibit plpro could potentially prevent the replication of sars-cov-2, thereby inhibiting the progression of covid-19 .

properties

IUPAC Name |

(Z)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHHOCIQPDUBSP-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19789-91-4 | |

| Record name | MLS000736879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B3060141.png)

![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)

![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)